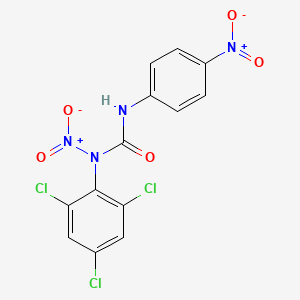
N-Nitro-N'-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea is a synthetic organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings. This particular compound is notable for its complex structure, which includes multiple nitro groups and chlorinated phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-nitroaniline with 2,4,6-trichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents such as dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Major Products Formed
Reduction: N-Amino-N’-(4-aminophenyl)-N-(2,4,6-trichlorophenyl)urea.
Substitution: N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-diaminophenyl)urea.
Hydrolysis: 4-nitroaniline, 2,4,6-trichloroaniline, carbon dioxide.
Aplicaciones Científicas De Investigación
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and urea functionalities into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells. The compound may also interact with proteins and nucleic acids, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitro-N’-(4-nitrophenyl)-N-phenylurea: Lacks the chlorinated phenyl ring, making it less hydrophobic.
N-Nitro-N’-(2,4,6-trichlorophenyl)-N-phenylurea: Lacks the nitro group on the phenyl ring, resulting in different reactivity.
N-Nitro-N’-(4-nitrophenyl)-N-(2,4-dichlorophenyl)urea: Contains fewer chlorine atoms, affecting its chemical properties.
Uniqueness
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea is unique due to the presence of both nitro and chlorinated phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
445289-49-6 |
|---|---|
Fórmula molecular |
C13H7Cl3N4O5 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
1-nitro-3-(4-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-5-10(15)12(11(16)6-7)18(20(24)25)13(21)17-8-1-3-9(4-2-8)19(22)23/h1-6H,(H,17,21) |
Clave InChI |
BASZSUGSQIBLRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


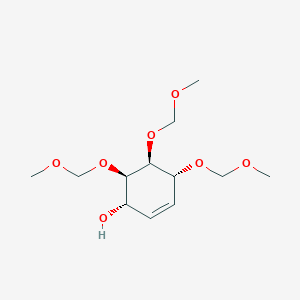


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
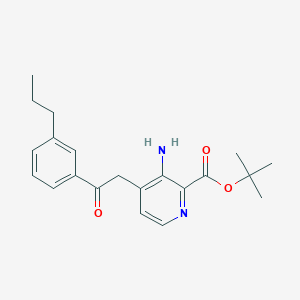
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
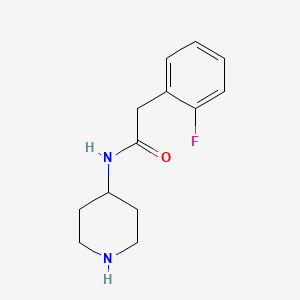

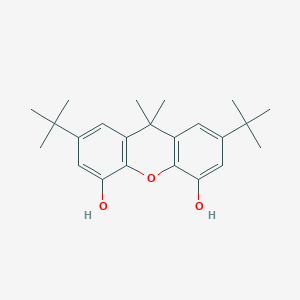
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
